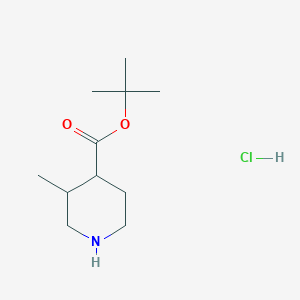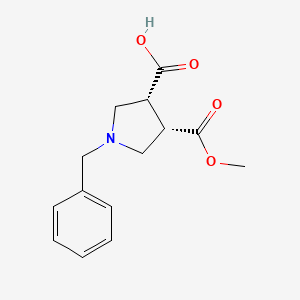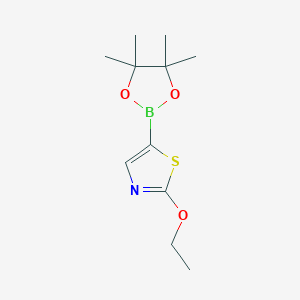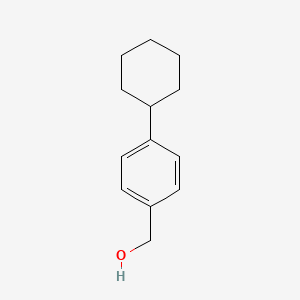
(4-Cyclohexylphenyl)methanol
Descripción general
Descripción
“(4-Cyclohexylphenyl)methanol” is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.29 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group attached to the phenyl group at the 4th position, and a methanol group attached to the phenyl group .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 40-41°C . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned for this compound in the available resources .Aplicaciones Científicas De Investigación
Homogeneous Catalysis in Organic Synthesis Methanol, including derivatives like (4-Cyclohexylphenyl)methanol, acts as a hydrogen donor in reactions catalyzed by various metal complexes. This is particularly useful in the reduction of ketones to alcohols, a fundamental process in organic synthesis. The reaction typically leads to the oxidation of methanol to methyl formate, indicating its potential as a reagent in organic transformations (Smith & Maitlis, 1985).
Peptoid Synthesis and Materials Chemistry Novel compounds like tris(4-azidophenyl)methanol, a derivative of this compound, have been developed as multifunctional thiol protecting groups. These compounds are significant in peptoid synthesis and can be cleaved under mild conditions. Additionally, they offer new opportunities in materials chemistry due to their functionalization potential through copper-catalyzed cycloaddition reactions (Qiu et al., 2023).
Chemical Synthesis and Energy Technologies Methanol is a versatile hydrogen source and C1 synthon, finding applications in both chemical synthesis and energy technologies. Its effective utilization in organic synthesis, such as in the selective N-methylation of amines using cost-effective catalysts like RuCl3, highlights its importance in the chemical industry. Moreover, methanol’s role in pharmaceutical synthesis and the preparation of key intermediates further underscores its utility in various synthetic applications (Sarki et al., 2021).
Biomembrane and Proteolipid Studies Methanol is commonly used as a solubilizing agent in the study of transmembrane proteins and peptides. Its impact on lipid dynamics in biological and synthetic membranes has been demonstrated, showing how it can influence the structure-function relationship associated with bilayer composition. This insight is crucial in understanding the effects of solvents like methanol on cell survival and protein reconstitution (Nguyen et al., 2019).
Methanol as a Chemical Feedstock Utilizing methanol as a one-carbon building block in fine chemical synthesis, especially in C-C coupling reactions, is an emerging area of interest. The synthesis of higher alcohols incorporating all-carbon quaternary centers using homogeneous iridium catalysts exemplifies methanol's potential as a renewable feedstock in the synthesis of complex molecules (Moran et al., 2011).
Coal Beneficiation and Environmental Impact The study of 4-Methyl cyclohexane methanol (MCHM), a flotation reagent in coal beneficiation, focuses on its transport mechanisms and environmental fate. Understanding the sorption and volatilization of MCHM helps in assessing its environmental impact and the safety of its use in coal beneficiation processes (He, Noble, & Ziemkiewicz, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-cyclohexylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHACOFUYOUOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208259-47-6 | |
| Record name | (4-cyclohexylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


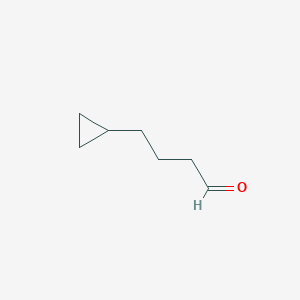
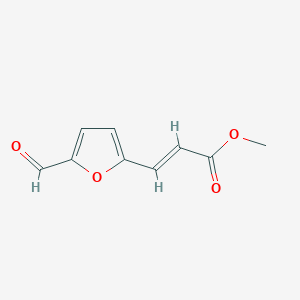
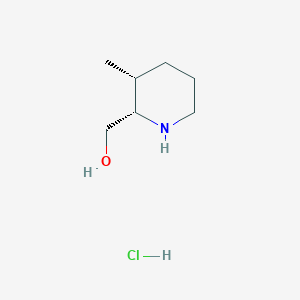
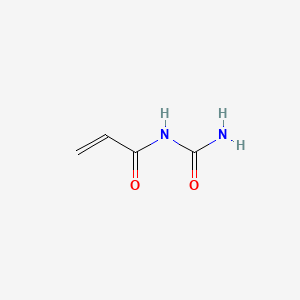
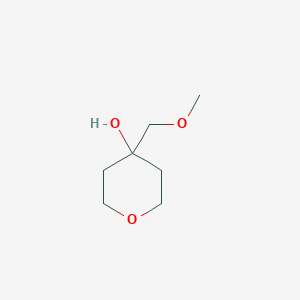
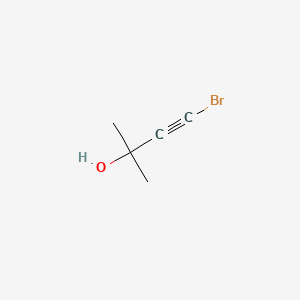
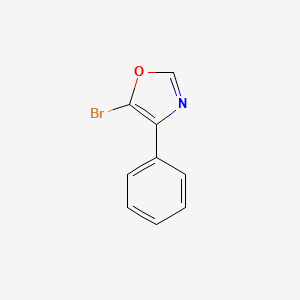
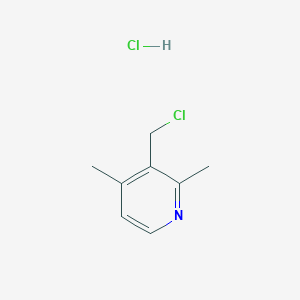
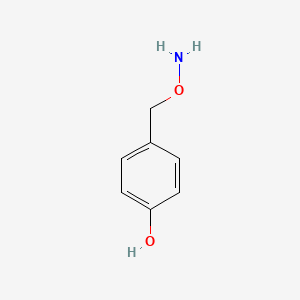

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
